N-(2-ethoxyethyl)anilinehydrochloride
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Overview
Description
N-(2-ethoxyethyl)anilinehydrochloride is a chemical compound with the molecular formula C10H16ClNO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-ethoxyethyl group. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyethyl)anilinehydrochloride can be achieved through several methods. One common approach involves the reaction of aniline with 2-ethoxyethanol in the presence of hydrochloric acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyethyl)anilinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent aniline or other reduced forms.
Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Scientific Research Applications
N-(2-ethoxyethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)anilinehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The ethoxyethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)anilinehydrochloride: Similar structure but with a hydroxyethyl group instead of an ethoxyethyl group.
N-(2-methoxyethyl)anilinehydrochloride: Contains a methoxyethyl group.
N-(2-chloroethyl)anilinehydrochloride: Features a chloroethyl group.
Uniqueness
N-(2-ethoxyethyl)anilinehydrochloride is unique due to its specific ethoxyethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H16ClNO |
---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)aniline;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-12-9-8-11-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H |
InChI Key |
PNEMPJDMDWNVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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